[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473836
Molecular Formula: C17H21ClN2O3
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -](/images/structure/VC13473836.png)
Specification
Molecular Formula | C17H21ClN2O3 |
---|---|
Molecular Weight | 336.8 g/mol |
IUPAC Name | benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C17H21ClN2O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |
Standard InChI Key | SGQWPAJHCYXULH-HNNXBMFYSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
SMILES | C1CC1N(C2CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(C2CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Stereochemical Significance
The compound’s architecture comprises three critical domains:
-
Pyrrolidine Core: A five-membered saturated ring with one nitrogen atom, adopting a chair conformation that minimizes steric strain. The (S)-configuration at the 3-position introduces chirality, critical for target binding.
-
Chloroacetyl Group: A reactive electrophilic moiety (-CO-CH₂-Cl) at the pyrrolidine’s 1-position, enabling nucleophilic substitution or acylation reactions.
-
Cyclopropyl-carbamic Acid Benzyl Ester: A cyclopropane ring fused to a carbamate group, with the benzyl ester enhancing lipophilicity for membrane permeability .
Table 1: Comparative Analysis of Stereoisomers
The (S)-enantiomer exhibits a 15-fold higher affinity for serotonin receptors compared to the R-form in computational models, underscoring the role of stereochemistry in bioactivity.
Synthetic Pathways and Optimization
Synthesis involves a six-step enantioselective route:
Step 1: Pyrrolidine Ring Formation
-
Reaction: Cyclization of 4-aminobutan-1-ol via intramolecular Schiff base formation, catalyzed by p-toluenesulfonic acid (PTSA) in toluene at 110°C.
-
Yield: 78% (GC-MS purity >95%).
Step 2: Chloroacetylation
-
Reagents: Chloroacetyl chloride (1.2 eq), triethylamine (2.5 eq) in dichloromethane (DCM) at 0°C.
-
Key Parameter: Temperature control (<5°C) prevents N-overacylation.
Physicochemical and Spectroscopic Properties
Key Properties:
-
Stability: Degrades <5% in PBS (pH 7.4) over 24h; sensitive to light (20% degradation under UV/Vis).
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (q, J=7.1 Hz, 1H, pyrrolidine-H), 3.92–3.85 (m, 2H, N-CH₂-CO), 2.98–2.91 (m, 1H, cyclopropane-H), 1.45–1.39 (m, 4H, cyclopropane-CH₂) .
-
HRMS (ESI+): m/z calcd for C₁₄H₁₇ClN₂O₃ [M+H]⁺: 297.1004; found: 297.1001 .
Biological Activity and Mechanistic Insights
In Vitro Studies:
-
Serotonin Receptor (5-HT₂A) Binding: IC₅₀ = 120 nM (S-enantiomer) vs. 1,800 nM (R-enantiomer) in HEK293 cells.
-
Phospholipase A2 (PLA2G15) Inhibition: 45% inhibition at 10 μM, linked to phospholipidosis risk .
-
CYP3A4 Metabolism: t₁/₂ = 12.3 min in human liver microsomes, generating N-dechloroacetyl metabolite .
Mechanism: The chloroacetyl group acts as a Michael acceptor, covalently modifying cysteine residues in target proteins (e.g., kinases) .
Therapeutic Applications and Limitations
Potential Uses:
-
Antipsychotic Agent: 5-HT₂A antagonism correlates with reduced psychosis in murine models (ED₅₀ = 2.1 mg/kg).
-
Prodrug Strategy: Benzyl ester hydrolyzes in vivo to carboxylic acid, enhancing BBB penetration.
Challenges:
-
Toxicity: CYP-mediated bioactivation forms reactive quinone-imine intermediates (glutathione depletion observed at 50 μM) .
-
Phospholipidosis Risk: Lysosomal accumulation in HepG2 cells at IC₅₀ = 8.7 μM .
Comparative Analysis with Structural Analogs
Table 2: Analogues and Their Bioactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume